molecular formula C15H22Cl2Si B14291286 (2,2-Dichloro-1-phenylcyclopropyl)(triethyl)silane CAS No. 112805-18-2

(2,2-Dichloro-1-phenylcyclopropyl)(triethyl)silane

Cat. No.: B14291286
CAS No.: 112805-18-2
M. Wt: 301.3 g/mol
InChI Key: QGUBZZVVVDOPNY-UHFFFAOYSA-N
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Description

(2,2-Dichloro-1-phenylcyclopropyl)(triethyl)silane is a chemical compound characterized by its unique structure, which includes a cyclopropyl ring substituted with two chlorine atoms and a phenyl group, as well as a triethylsilane moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dichloro-1-phenylcyclopropyl)(triethyl)silane typically involves the reaction of 2,2-dichloro-1-phenylcyclopropane with triethylsilane in the presence of a catalyst. Common catalysts used in this reaction include transition metal complexes such as palladium or platinum. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(2,2-Dichloro-1-phenylcyclopropyl)(triethyl)silane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminosilanes, while oxidation reactions can produce silanols .

Scientific Research Applications

(2,2-Dichloro-1-phenylcyclopropyl)(triethyl)silane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2,2-Dichloro-1-phenylcyclopropyl)(triethyl)silane involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. The cyclopropyl ring and phenyl group provide steric hindrance, influencing the reactivity and selectivity of the compound in different reactions .

Comparison with Similar Compounds

Similar Compounds

  • (2,2-Dichloro-1-phenylcyclopropyl)methylsilane
  • (2,2-Dichloro-1-phenylcyclopropyl)dimethylsilane
  • (2,2-Dichloro-1-phenylcyclopropyl)diphenylsilane

Uniqueness

(2,2-Dichloro-1-phenylcyclopropyl)(triethyl)silane is unique due to its triethylsilane moiety, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits different reactivity patterns and can be used in a wider range of applications .

Properties

CAS No.

112805-18-2

Molecular Formula

C15H22Cl2Si

Molecular Weight

301.3 g/mol

IUPAC Name

(2,2-dichloro-1-phenylcyclopropyl)-triethylsilane

InChI

InChI=1S/C15H22Cl2Si/c1-4-18(5-2,6-3)14(12-15(14,16)17)13-10-8-7-9-11-13/h7-11H,4-6,12H2,1-3H3

InChI Key

QGUBZZVVVDOPNY-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)C1(CC1(Cl)Cl)C2=CC=CC=C2

Origin of Product

United States

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